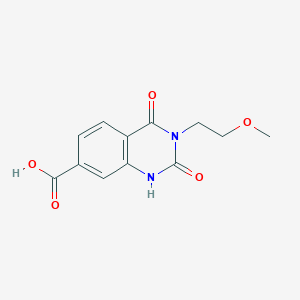

3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Description

This compound belongs to the quinazoline-7-carboxylic acid family, characterized by a fused bicyclic structure with a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core. The 3-position is substituted with a 2-methoxyethyl group, introducing an ether-containing alkyl chain that modulates physicochemical properties such as solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-19-5-4-14-10(15)8-3-2-7(11(16)17)6-9(8)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,13,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVIWSPTBOOQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrahydroquinazoline Core : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : This step involves the incorporation of the methoxyethyl group and carboxylic acid functionalities through alkylation and carboxylation reactions under controlled conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that compounds derived from the tetrahydroquinazoline framework exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance:

- In vitro Studies : Compounds synthesized from this framework have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 6.25 µg/ml for certain derivatives against Mycobacterium smegmatis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Viability Assays : In vitro testing on MCF-7 breast cancer cell lines showed that certain derivatives significantly reduced cell viability. The compounds were tested at varying concentrations to establish a dose-response relationship .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Data Tables

| Application | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | Mycobacterium smegmatis | 6.25 µg/ml |

| Antimicrobial | Bacterial Inhibition | Pseudomonas aeruginosa | Varies by derivative |

| Anticancer | Cell Viability | MCF-7 Breast Cancer Cells | Varies by derivative |

Case Study 1: Antimicrobial Efficacy

A series of tetrahydroquinazoline derivatives were synthesized and screened for antimicrobial activity. Compounds demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Properties

In a separate study focusing on anticancer properties, derivatives were tested against MCF-7 cells. Results indicated that specific modifications to the compound structure led to increased cytotoxicity against cancer cells. The study provided insights into potential pathways for drug development targeting breast cancer .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors to modulate signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular parameters of the target compound with analogs:

Reactivity and Functional Behavior

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorophenyl-substituted analogs (e.g., 3-(3-fluorophenyl)) exhibit increased acidity at the carboxylic acid group due to the electron-withdrawing fluorine atom, enabling nucleophilic acyl substitution reactions .

- Metal Coordination: The dioxo-quinazoline core in all analogs allows chelation with divalent metal ions (e.g., Mg²⁺, Ca²⁺), but the 7-carboxylic acid group in the target compound may enhance this capability compared to non-carboxylated analogs .

Pharmacological and Industrial Relevance

- Fluorophenyl Analogs : Used in drug discovery for their metabolic stability and bioactivity, as seen in sEH (soluble epoxide hydrolase) inhibitors .

- Dimethoxyphenyl Analogs : Explored in materials science for their thermal stability and π-stacking properties .

- Phenyl Analog : Serves as a baseline for structure-activity relationship (SAR) studies due to its simplicity and low synthetic complexity .

Research Findings and Trends

- Synthetic Accessibility : Methoxyethyl-substituted derivatives like the target compound may require multi-step synthesis involving alkylation or nucleophilic substitution, as demonstrated in the preparation of methyl 4-oxo-2-thioxo analogs .

- Thermal Stability : Dimethoxyphenyl-substituted quinazolines show higher decomposition temperatures (>250°C) compared to fluorophenyl analogs, attributed to enhanced resonance stabilization .

- Biological Activity : Fluorine-containing analogs demonstrate superior inhibition of enzymes like sEH (IC₅₀ < 1 µM) due to optimized electronic and steric profiles .

Biological Activity

3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core structure with specific functional groups that contribute to its biological activity. The presence of the methoxyethyl group and dioxo functionalities enhances its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline exhibit significant anticancer activity. For instance:

- In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

- Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis via the intrinsic pathway .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism : It is suggested that the compound inhibits key inflammatory mediators such as COX-2 and TNF-alpha.

- Research Findings : In animal models, administration of the compound led to a reduction in inflammatory markers and improved outcomes in conditions like arthritis .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition:

- MMP-13 Inhibition : Studies have shown that quinazoline derivatives can inhibit matrix metalloproteinase-13 (MMP-13), which is implicated in cancer metastasis and tissue remodeling. This inhibition could be beneficial in preventing tumor progression .

Data Tables

Case Studies

- Antitumor Efficacy : A study published in Cancer Research highlighted that a derivative of 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline exhibited potent antitumor effects in breast cancer models. The compound was administered at varying doses, showing a dose-dependent response in tumor size reduction.

- Inflammation Model : In a murine model of induced arthritis, treatment with the compound resulted in significant alleviation of symptoms and reduced joint swelling compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells .

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea, followed by functionalization of the methoxyethyl side chain. Key steps include:

- Precursor Preparation : Start with 7-carboxyquinazoline derivatives, introducing the 2-methoxyethyl group via nucleophilic substitution or alkylation .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to achieve >95% purity, as noted in synthesis protocols for structurally similar compounds .

- Yield Optimization : Adjust reaction temperature (80–120°C) and catalyst (e.g., p-toluenesulfonic acid) to enhance efficiency .

Q. How should researchers handle and store this compound safely in laboratory settings?

Methodological Answer:

- Handling : Follow hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Avoid dust formation (P284) and static discharge (P243) .

- Storage : Keep in airtight containers (P233) under inert gas (P231) at 2–8°C (P235) to prevent hydrolysis or oxidation. Monitor humidity (P402) and isolate from incompatible substances (e.g., strong bases) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the methoxyethyl group (δ ~3.3–3.5 ppm for OCH) and quinazoline ring protons .

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>97%) and molecular ion verification (MH = 287.1) .

- FTIR : Validate carbonyl stretches (C=O at ~1700 cm) and carboxylic acid O-H bonds (broad peak ~2500–3000 cm) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

Methodological Answer:

- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., ring-closure products) and adjust reaction time.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of the carboxylic acid group, reducing dimerization side reactions .

- Catalytic Systems : Test Pd/C or Cu(I) catalysts for regioselective methoxyethylation, as seen in analogous quinazoline syntheses .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine --HSQC NMR to assign overlapping proton signals (e.g., aromatic vs. methoxyethyl protons) .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm tautomeric forms (e.g., keto-enol equilibria) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding patterns, critical for verifying the tetrahydroquinazoline core .

Q. How to design experiments evaluating the compound’s pharmacological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Target Selection : Prioritize enzymes with quinazoline-binding pockets (e.g., dihydrofolate reductase or kinases) based on structural analogs .

- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (K). Include positive controls (methotrexate for DHFR inhibition) .

- Data Analysis : Apply nonlinear regression (Hill plots) to determine IC values. Address solubility issues by preparing sodium salts of the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.